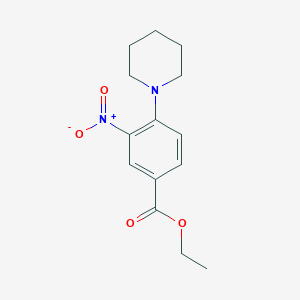

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate

Descripción general

Descripción

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with the molecular formula C14H18N2O4. It is characterized by the presence of a nitro group, a piperidine ring, and an ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(piperidin-1-yl)benzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

Reduction: Ethyl 3-amino-4-(piperidin-1-yl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is used in scientific research for its potential biological and pharmacological activities. It is studied for its role as a building block in the synthesis of more complex molecules, which may have applications in drug discovery and development. Additionally, it is used in the study of chemical reactions and mechanisms involving nitro and ester groups .

Mecanismo De Acción

The mechanism of action of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:

Ethyl 3-nitro-4-(piperidin-4-yl)benzoate: Similar structure but with a different substitution pattern on the piperidine ring.

Ethyl 3-amino-4-(piperidin-1-yl)benzoate: A reduced form of the compound with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with notable biological activities that have garnered attention in medicinal chemistry. This compound features a nitro group at the 3-position and a piperidine moiety at the 4-position of the benzene ring, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.308 g/mol

- Structural Features : The presence of the nitro group enhances reactivity, while the piperidine ring facilitates interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

-

Antimicrobial Activity :

- The compound has demonstrated potential as an antimicrobial agent. In vitro studies indicate that derivatives of this compound possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective inhibition of bacterial growth, with values ranging from 0.0039 to 0.025 mg/mL .

-

Anticancer Properties :

- Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

- Studies highlight that structural modifications can enhance its efficacy against specific cancer types.

- Enzyme Inhibition :

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Inhibits phospholipase A2 |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial activity due to their electron-withdrawing properties, facilitating better interaction with bacterial cell membranes .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps to ensure high yield and purity. Variations in the synthesis process can lead to different derivatives with altered biological activities:

- Synthesis Methods :

- Various synthetic routes have been developed to produce this compound, often involving the introduction of the nitro group followed by piperidine attachment.

- Structural Variants :

Propiedades

IUPAC Name |

ethyl 3-nitro-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-6-7-12(13(10-11)16(18)19)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWSUBNSUPFIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.